molecular formula C11H16N2O2 B3052686 Tert-butyl methyl(pyridin-2-YL)carbamate CAS No. 436161-79-4

Tert-butyl methyl(pyridin-2-YL)carbamate

Cat. No. B3052686
CAS RN: 436161-79-4
M. Wt: 208.26 g/mol
InChI Key: AAUJRTRWJOPCRT-UHFFFAOYSA-N
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Description

“Tert-butyl methyl(pyridin-2-YL)carbamate” is a chemical compound with the molecular formula C11H16N2O2 . It is a derivative of carbamic acid, with a pyridine ring bearing a carboxylic acid group or a derivative thereof . The compound is part of a class of organic compounds known as pyridinecarboxylic acids and derivatives .


Synthesis Analysis

The synthesis of carbamates, such as “Tert-butyl methyl(pyridin-2-YL)carbamate”, can be achieved through amination (carboxylation) or rearrangement . One method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of “Tert-butyl methyl(pyridin-2-YL)carbamate” consists of a pyridine ring attached to a carbamate group . The compound has a molecular weight of 208.26 g/mol . The InChI key for the compound is SABMAMDNSRZJBK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Carbamates, including “Tert-butyl methyl(pyridin-2-YL)carbamate”, can undergo various chemical reactions. For instance, they can participate in copper-catalyzed cross-coupling reactions with alkoxycarbonyl radicals generated from carbazates . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .


Physical And Chemical Properties Analysis

“Tert-butyl methyl(pyridin-2-YL)carbamate” is a solid compound . Its molecular weight is 208.26 g/mol, and its empirical formula is C11H16N2O2 .

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • Tert-butyl (2-chloropyridin-3-yl)carbamate was used in the one-pot tandem palladium-catalysed amination and intramolecular amidation for the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating its utility in complex organic synthesis processes (Scott, 2006).
    • An efficient synthesis process involving tert-butyl pyrrolidin-3-ylmethylcarbamate was designed, starting from itaconic acid ester, highlighting its role in the creation of drug intermediates (Min, 2010).
  • Chemical Properties and Reactions :

    • Lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate with tert-butyllithium in anhydrous tetrahydrofuran resulted in the formation of dilithium reagents, which react with various electrophiles to yield substituted derivatives (Smith et al., 2013).
  • Molecular Structure and Design :

    • The molecular structure of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate was characterized, providing insights into the configurations of its atoms and potential for intramolecular hydrogen bonding (Weber et al., 1995).
  • Applications in Organic Chemistry :

    • A practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was described, highlighting its role in pharmaceutical manufacturing (Li et al., 2012).
  • Research in Crystallography :

    • The crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate was obtained, providing details on the orientation of the carbamate and amide groups and the molecule's electric dipole moment (Baillargeon et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety information also includes a warning signal word and the GHS07 pictogram .

Future Directions

The future directions for “Tert-butyl methyl(pyridin-2-YL)carbamate” and similar compounds could involve further exploration of their potential uses in medicine and other fields. Carbamates are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

properties

IUPAC Name

tert-butyl N-methyl-N-pyridin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUJRTRWJOPCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471722
Record name tert-Butyl methyl(pyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(pyridin-2-YL)carbamate

CAS RN

436161-79-4
Record name tert-Butyl methyl(pyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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